

Physical and chemical properties of 2,4,6-triphenylbromobenzene

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Bromo-1,3,5-triphenylbenzene

Cat. No.: B174065

[Get Quote](#)

An In-Depth Technical Guide to 2,4,6-Triphenylbromobenzene: Properties, Reactivity, and Synthetic Utility

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 2,4,6-triphenylbromobenzene, a sterically hindered aromatic halide of significant interest in advanced organic synthesis.

Designed for researchers, chemists, and drug development professionals, this document delves into the molecule's synthesis, physical and chemical properties, spectroscopic signature, and its application as a versatile building block for complex molecular architectures.

Introduction and Molecular Overview

2,4,6-Triphenylbromobenzene (CAS No: 10368-73-7) is a unique aromatic compound

characterized by a central brominated benzene ring flanked by three phenyl substituents.^[1]

This substitution pattern imparts significant steric bulk, which profoundly influences its physical properties and chemical reactivity. The molecular structure creates a "propeller-like" conformation, preventing planarity and establishing a well-defined three-dimensional architecture.

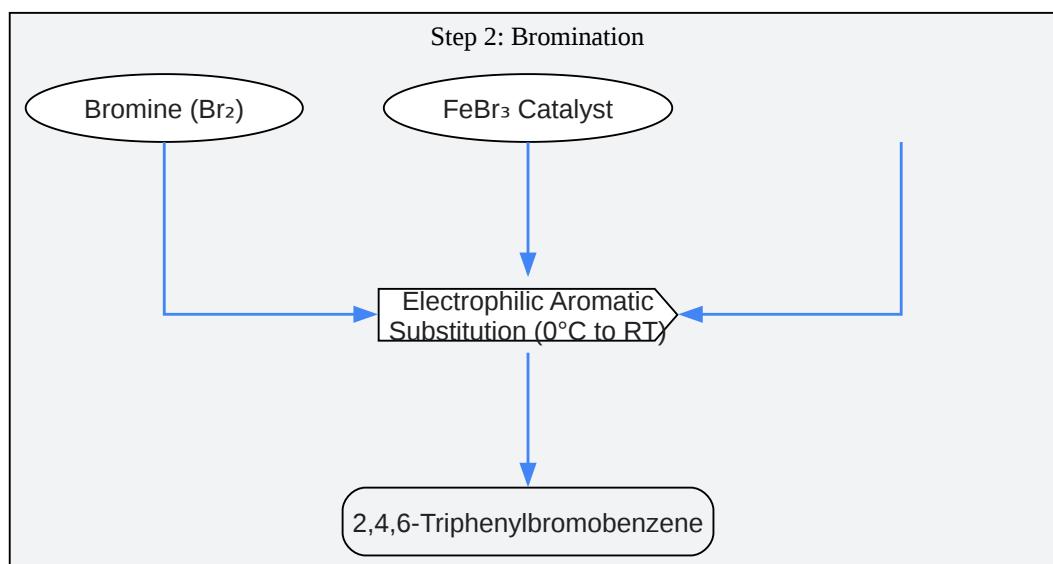
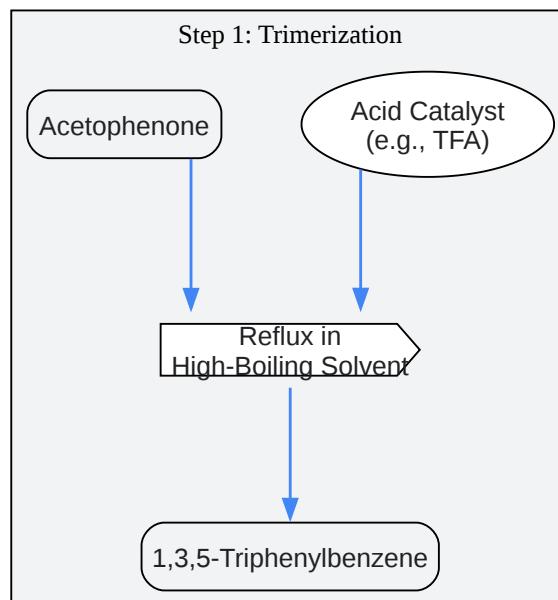
Its primary value lies in its role as a precursor in metal-catalyzed cross-coupling reactions. The presence of a reactive carbon-bromine (C-Br) bond on a rigid, sterically demanding scaffold makes it an ideal substrate for synthesizing novel ligands, materials for organic electronics, and complex, non-planar molecules that are otherwise difficult to access.

Synthesis Pathway

The synthesis of 2,4,6-triphenylbromobenzene is not trivial and typically involves a multi-step sequence. A logical and efficient pathway begins with the trimerization of acetophenone to form 1,3,5-triphenylbenzene, followed by a selective bromination.

Protocol: Two-Step Synthesis

Step 1: Acid-Catalyzed Trimerization of Acetophenone to 1,3,5-Triphenylbenzene



- To a solution of acetophenone in a high-boiling point solvent such as decalin, add a catalytic amount of a strong protic acid (e.g., trifluoroacetic acid) or a Lewis acid.
- Heat the mixture to reflux for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction proceeds via a series of aldol-type condensation and cyclization reactions.
- Upon completion, cool the reaction mixture, which typically results in the precipitation of 1,3,5-triphenylbenzene.
- Collect the solid product by filtration, wash with a cold non-polar solvent like hexane to remove residual starting material and byproducts, and dry under vacuum.

Step 2: Electrophilic Bromination of 1,3,5-Triphenylbenzene

- Dissolve the synthesized 1,3,5-triphenylbenzene in a suitable inert solvent, such as dichloromethane or carbon tetrachloride.
- Cool the solution in an ice bath to 0°C to control the exothermic reaction.
- Slowly add one molar equivalent of bromine (Br₂), often in the same solvent, dropwise to the solution in the presence of a Lewis acid catalyst like iron(III) bromide (FeBr₃). The catalyst polarizes the Br-Br bond, generating a potent electrophile.
- Allow the reaction to stir at 0°C and then warm to room temperature overnight. The steric hindrance of the phenyl groups directs the single bromination to one of the three equivalent positions on the central ring.

- Quench the reaction by adding an aqueous solution of a reducing agent (e.g., sodium thiosulfate) to consume excess bromine.
- Perform a liquid-liquid extraction using an organic solvent. Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.
- Remove the solvent under reduced pressure. The crude product, 2,4,6-triphenylbromobenzene, can be purified by recrystallization from a solvent mixture like ethanol/dichloromethane or by column chromatography on silica gel.

Synthesis Workflow Diagram

[Click to download full resolution via product page](#)

Caption: Synthetic route to 2,4,6-triphenylbromobenzene.

Physical and Spectroscopic Properties

Due to its status as a rare research chemical, extensive physical data is not widely published. However, its core properties can be defined and its spectroscopic characteristics can be predicted with high confidence based on its structure.

Table 1: Physical Properties of 2,4,6-Triphenylbromobenzene

Property	Value	Source
CAS Number	10368-73-7	[1]
Molecular Formula	C ₂₄ H ₁₇ Br	[1]
Molecular Weight	385.31 g/mol	
Appearance	Expected to be a white to off-white crystalline solid	N/A
Melting Point	Data not available in provided search results	N/A
Boiling Point	Expected to be high (>400°C) due to high molecular weight; likely decomposes before boiling at atmospheric pressure	N/A
Solubility	Insoluble in water; soluble in chlorinated solvents (CH ₂ Cl ₂ , CHCl ₃), aromatic solvents (toluene), and ethers (THF, Diethyl ether)	N/A

Spectroscopic Analysis

- ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals in the aromatic region (typically 7.0-8.0 ppm). The two protons on the central benzene ring (at

positions 3 and 5) should appear as a singlet due to chemical equivalence. The 15 protons on the three pendant phenyl rings will produce a series of complex multiplets.

- ^{13}C NMR Spectroscopy: The carbon NMR will display multiple signals in the aromatic region (~120-150 ppm). Key signals would include the carbon atom bonded to bromine (deshielded, but the exact shift can vary), the four other substituted carbons of the central ring, and the carbons of the phenyl substituents.
- Infrared (IR) Spectroscopy: The IR spectrum will be characterized by several key absorptions.^[2]
 - $\sim 3030 \text{ cm}^{-1}$: Aromatic C-H stretching vibrations.
 - $1450\text{-}1600 \text{ cm}^{-1}$: Aromatic C=C ring stretching bands. Multiple peaks are expected in this region.
 - $690\text{-}900 \text{ cm}^{-1}$: Strong C-H out-of-plane bending vibrations, which can be diagnostic of the substitution pattern.
 - Below 600 cm^{-1} : A C-Br stretching vibration is expected in the far-infrared region, though it may be weak.
- Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for the molecular ion peak (M^+) due to the presence of bromine. There will be two peaks of nearly equal intensity: one for the ^{79}Br isotope (M^+) and another two mass units higher for the ^{81}Br isotope ($\text{M}+2$). Common fragmentation pathways would include the loss of the bromine atom (-Br) and phenyl groups (- C_6H_5).

Chemical Properties and Reactivity

The chemical behavior of 2,4,6-triphenylbromobenzene is dominated by two features: the extreme steric hindrance around the C-Br bond and the bond's susceptibility to transition metal-catalyzed activation.

- Steric Hindrance: The ortho-phenyl groups effectively shield the bromine atom. This steric congestion significantly hinders reactions that require backside attack or a crowded transition

state, such as classical S_n2 or S_nAr reactions. For S_nAr , the lack of strong electron-withdrawing groups on the ring further disfavors this pathway.[3]

- Reactivity in Cross-Coupling Reactions: The C-Br bond is an excellent handle for forming new carbon-carbon bonds via palladium-catalyzed cross-coupling reactions.[4] This is the most important and widely applicable area of its reactivity. The Suzuki-Miyaura coupling is a prime example.[5][6]

The Suzuki-Miyaura Coupling Reaction

The Suzuki-Miyaura reaction is a robust method for forming biaryl structures by coupling an organohalide with an organoboron species.[5][6][7] For 2,4,6-triphenylbromobenzene, this reaction allows for the substitution of the bromine atom with a new aryl or vinyl group, leading to highly complex, sterically congested tetraphenylbenzene derivatives.

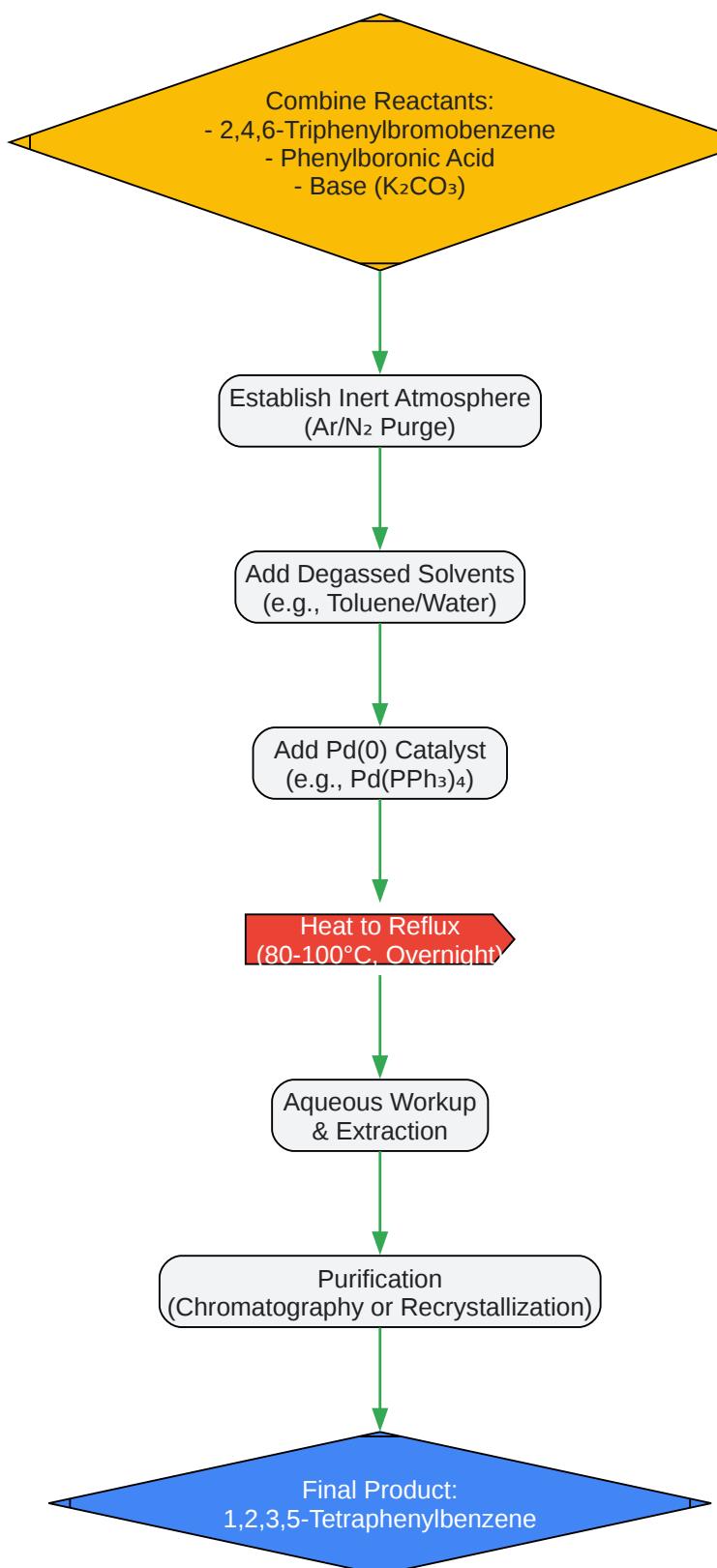
The catalytic cycle involves three key steps:

- Oxidative Addition: A low-valent palladium(0) catalyst inserts into the C-Br bond of 2,4,6-triphenylbromobenzene, forming a Pd(II) intermediate.
- Transmetalation: The organic group from the boronic acid (activated by a base) is transferred to the palladium center, displacing the bromide.
- Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst.

Protocol: Suzuki-Miyaura Coupling of 2,4,6-Triphenylbromobenzene with Phenylboronic Acid

Objective: To synthesize 1,2,3,5-tetraphenylbenzene.

Materials:


- 2,4,6-triphenylbromobenzene
- Phenylboronic acid (1.2 equivalents)
- Palladium catalyst (e.g., $Pd(PPh_3)_4$, 2-5 mol%)

- Base (e.g., K_2CO_3 or Cs_2CO_3 , 2-3 equivalents)
- Solvent system (e.g., Toluene/Ethanol/Water or Dioxane/Water)

Procedure:

- To a flame-dried Schlenk flask, add 2,4,6-triphenylbromobenzene, phenylboronic acid, and the base.
- Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.
- Add the degassed solvent system, followed by the palladium catalyst under a positive pressure of the inert gas.
- Heat the reaction mixture to reflux (typically 80-100°C) and stir vigorously overnight.
- Monitor the reaction progress by TLC. Upon completion, cool the mixture to room temperature.
- Add water and extract the product with an organic solvent (e.g., ethyl acetate).
- Wash the combined organic layers with water and brine, dry over anhydrous Na_2SO_4 , and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel or recrystallization to yield the pure tetraphenylbenzene product.

Suzuki Coupling Workflow Diagram

[Click to download full resolution via product page](#)

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Applications and Future Outlook

2,4,6-Triphenylbromobenzene is more than a mere chemical curiosity; it is an enabling tool for creating high-value, complex molecules.

- **Materials Science:** Its derivatives, such as the tetraphenylbenzenes synthesized via Suzuki coupling, are scaffolds for creating shape-persistent molecules, molecular cages, and novel liquid crystals. The non-planar structure can disrupt crystal packing, leading to materials with high solubility and amorphous film-forming properties, which are desirable for Organic Light-Emitting Diodes (OLEDs).
- **Ligand Development:** The sterically demanding core can be functionalized to create bulky phosphine or N-heterocyclic carbene (NHC) ligands. Such ligands are crucial in catalysis for promoting challenging transformations or controlling selectivity.
- **Drug Discovery:** While not a drug itself, it serves as a starting material for synthesizing complex, rigid scaffolds that can be used to probe protein binding pockets or to develop molecules with constrained conformations, a key strategy in modern medicinal chemistry.

The continued exploration of this and related sterically hindered building blocks will undoubtedly push the boundaries of what is possible in molecular design and synthesis.

References

- Lifechem Pharma. 2-4-6-triisopropylbromobenzene.
- Wikipedia. Suzuki reaction.
- PubChem. 2,4,6-Tribromonitrobenzene | C6H2Br3NO2 | CID 4171283.
- NileRed. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
- Chemistry LibreTexts. Suzuki-Miyaura Coupling.
- LookChem. Exploring 1,3,5-Tribromo-2,4,6-Trimethyl-Benzene: Properties and Applications.
- Organic Syntheses. Benzene, 1,3,5-tribromo-.
- ResearchGate. Crystal Structures of 1,3,5-Tris(bromomethyl)-2,4,6-trimethylbenzene and 2,4,6-Trimethyl-1,3,5-tris(4-oxymethyl-1-formylphenyl)benzene.
- LookChem. Cas 21524-34-5,1-BROMO-2,4,6-TRIISOPROPYLBENZENE.
- Organic Chemistry Portal. Suzuki Coupling.
- National Institutes of Health (NIH). Organoborane coupling reactions (Suzuki coupling).
- PubChem. 1-Bromo-2,4,6-trifluorobenzene | C6H2BrF3 | CID 75398.

- NINGBO INNO PHARMCHEM CO.,LTD.. Exploring the Chemical Stability and Reactivity of 1-Bromo-2,4,6-trifluorobenzene.
- Defense Technical Information Center (DTIC). An Efficient, One-Step Synthesis of 2,4,6-Triaminobenzene-1,3,5-tricarboxylaldehyde.
- YouTube. SYNTHESIS OF 2 4 6 TRIBROMOANILINE.
- NIST WebBook. 1-Bromo-2,4,6-trichlorobenzene.
- PubChem. 2,4',6-Tribromobiphenyl | C12H7Br3 | CID 154389.
- Organisation for Economic Co-operation and Development (OECD). 2,4,6-TRIBROMOPHENOL CAS N°: 118-79-6.
- University of Bristol. 2,4,6-Tribromophenol - Molecule of the Month December 2011.
- YouTube. Synthesis of 2,4,6-Tribromophenol from Benzene | Organic Chemistry Lab Tutorial.
- ResearchGate. (PDF) 1-Bromo-2,4,6-tricyclohexylbenzene.
- NIST WebBook. 1-Bromo-2,4,6-trichlorobenzene Mass Spectrum.
- NIST WebBook. 1-Bromo-2,4,6-triisopropylbenzene.
- NIST WebBook. Benzene, bromo-.
- OpenStax. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry.
- Stack Exchange. Reactivity of meta- and para-bromo-nitrobenzene towards nucleophilic substitution.
- Defense Technical Information Center (DTIC). THE INFRARED SPECTRA OF THE PHENYL COMPOUNDS OF GROUP IVB, VB, AND VIIIB ELEMENTS.
- SARA Research & Development Centre. 1-Bromo-2,4,6-Triisopropylbenzene.
- YouTube. Lec15 - IR Spectra of Aromatic Compounds.
- PubChem. 2,4,6-Triphenylbenzoic acid | C25H18O2 | CID 226674.
- YouTube. Proton NMR Skills (Benzene Derivatives) - Part 1.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. CAS 10368-73-7 | 1600-9-15 | MDL MFCD00092320 | 1-Bromo-2,4,6-triphenylbenzene | SynQuest Laboratories [synquestlabs.com]
- 2. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. nbinfo.com [nbinfo.com]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Physical and chemical properties of 2,4,6-triphenylbromobenzene]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b174065#physical-and-chemical-properties-of-2-4-6-triphenylbromobenzene]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com